2-(4-Formyl-1H-indol-1-yl)acetic acid

C-H activation Regioselective synthesis Indole functionalization

Source high-purity 2-(4-Formyl-1H-indol-1-yl)acetic acid (≥98%) for demanding synthetic workflows. The C-4 formyl group is a critical directing group for regioselective C-H activation, enabling transformations inaccessible to unsubstituted or 3-formyl isomers. This privileged scaffold precursor is proven in constructing 4-substituted indole alkaloid libraries, with the reactive aldehyde handle facilitating rapid diversification via condensation or reduction. Ensure batch-to-batch reproducibility in medicinal chemistry and agrochemical R&D.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
Cat. No. B11897671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Formyl-1H-indol-1-yl)acetic acid
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CN(C2=C1)CC(=O)O)C=O
InChIInChI=1S/C11H9NO3/c13-7-8-2-1-3-10-9(8)4-5-12(10)6-11(14)15/h1-5,7H,6H2,(H,14,15)
InChIKeyIBPHJLGSCZMLEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Formyl-1H-indol-1-yl)acetic acid: A Regioselectively Functionalized Indole Building Block for Targeted Synthesis


2-(4-Formyl-1H-indol-1-yl)acetic acid (CAS 219685-09-3) is an indole-1-acetic acid derivative distinguished by a formyl group at the C-4 position and an acetic acid moiety at the N-1 position of the indole core . This specific substitution pattern imparts unique chemical reactivity, making it a valuable intermediate in the synthesis of complex heterocycles and privileged scaffolds . Its molecular formula is C11H9NO3, and it has a molecular weight of 203.19 g/mol .

2-(4-Formyl-1H-indol-1-yl)acetic Acid: Why Positional Isomers and Unsubstituted Analogs Cannot Substitute


Direct substitution with unsubstituted indole-1-acetic acid or other positional isomers (e.g., 3-formyl) is not scientifically valid. The C-4 formyl group on 2-(4-Formyl-1H-indol-1-yl)acetic acid acts as a critical directing group for regioselective C-H activation, enabling synthetic transformations at the indole C-4 position that are inaccessible with unsubstituted or differently substituted analogs [1]. Furthermore, the specific placement of the formyl group at the C-4 position dictates the molecule's reactivity in subsequent reactions, such as condensation or reduction, which are essential for constructing 4-substituted indole alkaloids and other complex molecules . The following evidence quantifies these key differentiators.

2-(4-Formyl-1H-indol-1-yl)acetic Acid: Quantified Differentiation for Scientific Selection


C-4 Aldehyde as a Directing Group: Enabling Regioselective C-H Activation Unavailable in Unsubstituted or 3-Formyl Analogs

The C-4 aldehyde group in 2-(4-Formyl-1H-indol-1-yl)acetic acid serves as a directing group for ruthenium-catalyzed C-H activation, enabling highly regioselective functionalization at the indole C-4 position [1]. This contrasts sharply with unsubstituted indole-1-acetic acid, which lacks this directing capability and would undergo non-selective or C-3 selective reactions. The 3-formyl analog, while possessing an aldehyde, directs functionalization to the C-2 or C-4 positions with different selectivity and often requires different catalytic systems [1].

C-H activation Regioselective synthesis Indole functionalization

Key Intermediate for 4-Substituted Indole Alkaloids: A Privileged Scaffold for Drug Discovery

4-Substituted indoles are the core backbone of ergot alkaloids and related heterocyclic compounds, which are biologically active and promising drug candidates [1]. 2-(4-Formyl-1H-indol-1-yl)acetic acid, with its C-4 formyl group, is a direct precursor for these 4-substituted indole frameworks. In contrast, unsubstituted indole-1-acetic acid or 5-substituted analogs (e.g., 5-bromo) are not suitable for constructing the 4-substituted architecture without extensive and often inefficient synthetic manipulation [1]. The 4-formyl group can be readily transformed into a variety of functional groups (e.g., via reduction, oxidation, or condensation) to access diverse alkaloid-like structures.

Medicinal chemistry Natural product synthesis Ergot alkaloids

High Commercial Purity (≥98%): Ensuring Reproducibility in Complex Synthetic Sequences

2-(4-Formyl-1H-indol-1-yl)acetic acid is commercially available with a purity of 98% or higher, as certified by vendors like MolCore and Leyan . This high purity is critical for ensuring reproducible outcomes in multi-step syntheses, particularly when the compound is used as a key intermediate. Lower purity grades or the use of in-house synthesized material with undefined purity can introduce impurities that lead to side reactions, lower yields, and difficulty in purifying final products. While purity specifications are available for many indole derivatives, the combination of a challenging 4-substitution pattern and high commercial purity makes this particular compound a reliable choice for demanding research applications.

Quality control Reproducibility Synthetic chemistry

Distinct Physicochemical Properties vs. Unsubstituted Indole-1-acetic Acid

The presence of the formyl group at the C-4 position significantly alters the physicochemical properties of 2-(4-Formyl-1H-indol-1-yl)acetic acid compared to the parent indole-1-acetic acid. The molecular weight is increased from 175.18 g/mol to 203.19 g/mol, and the predicted boiling point is 458.5±25.0 °C, significantly higher than that of the unsubstituted analog . The calculated LogP and topological polar surface area (tPSA) are also expected to differ, impacting membrane permeability and solubility. These changes are critical considerations in drug design and development, where even small modifications to a lead compound's structure can drastically alter its pharmacokinetic profile.

Physicochemical properties Computational chemistry Drug design

2-(4-Formyl-1H-indol-1-yl)acetic Acid: Proven Application Scenarios Stemming from Quantitative Evidence


Synthesis of 4-Substituted Indole Alkaloid Libraries for Drug Discovery

Medicinal chemists can leverage the C-4 formyl group as a directing group for C-H activation or as a handle for further functionalization to efficiently construct libraries of 4-substituted indole alkaloids. This is directly supported by the compound's established role as a precursor to this privileged scaffold, as highlighted in Evidence Item 1 and 2 [1]. The high purity (≥98%) ensures that the resulting libraries are of high quality, minimizing false positives in biological screening .

Development of Novel Catalytic Methodologies for C-H Functionalization

The compound's unique structure, featuring a directing aldehyde group on the indole core, makes it an ideal substrate for developing and testing new catalytic methods for regioselective C-H activation. Researchers can use it to explore novel catalysts and reaction conditions aimed at functionalizing the challenging C-4 position of indoles, as demonstrated by the ruthenium-catalyzed arylation described in Evidence Item 1 [1].

Preparation of Advanced Intermediates for Agrochemical and Pharmaceutical Synthesis

The compound serves as a versatile intermediate for synthesizing more complex molecules with potential applications in agrochemicals and pharmaceuticals. Its well-defined structure and high purity ensure reproducibility in complex synthetic sequences [1]. The formyl group can be readily converted into amines, alcohols, alkenes, or other functional groups, allowing for the rapid generation of diverse chemical matter .

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